Product packaging for Isopropyl diphenylphosphinate(Cat. No.:CAS No. 1706-91-8)

Isopropyl diphenylphosphinate

Cat. No.: B1653016
CAS No.: 1706-91-8
M. Wt: 260.27 g/mol
InChI Key: WCWHAQFFQWMHFP-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and dynamic field that has grown significantly over the past few decades. wiley.com These compounds are integral to numerous scientific and industrial domains due to their diverse chemical properties and reactivity. longdom.org Phosphorus, located in group 15 of the periodic table, can exist in various oxidation states, most commonly phosphorus(V) and phosphorus(III), which allows for a wide array of molecular structures and functionalities. wikipedia.org

The importance of organophosphorus compounds is evident in their wide-ranging applications. They are crucial in the development of pharmaceuticals, agrochemicals, modern materials, and molecular biology. oup.com In agriculture, they have been used as pesticides. wikipedia.org In materials science, they serve as flame retardants and plasticizers. bdu.ac.inwikipedia.org Furthermore, their ability to act as ligands for metal ions is fundamental to the field of catalysis, including processes that yield chiral, enantioenriched products. bdu.ac.in The versatility of these compounds, stemming from characteristics like multivalency, varied coordination states, and metal-binding capabilities, establishes their essential role in modern chemistry. longdom.org

Diarylphosphinates as a Class of Functional Molecules

Within the broad category of organophosphorus compounds, diarylphosphinates represent a significant class of functional molecules. mdpi.com These compounds are esters of diphenylphosphinic acid and are characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an alkoxy or aryloxy group, and single-bonded to two aryl groups. Diarylphosphinates and their derivatives have found applications in diverse fields, including pharmaceuticals, agrochemicals, and as flame retardants. mdpi.comresearchgate.net They are also important as intermediates in organic synthesis and as scaffolds for creating ligands used in catalysis. mdpi.comresearchgate.net The development of new synthetic routes to access these molecules is an active area of research, aiming to overcome the reliance on hazardous precursors like phosphorus oxychloride. mdpi.comresearchgate.net

Positioning Isopropyl Diphenylphosphinate (B8688654) within the Field

Isopropyl diphenylphosphinate is a specific member of the diarylphosphinate family. Its structure features a central pentavalent phosphorus atom bonded to two phenyl groups, an isopropoxy group, and a phosphoryl oxygen. As a diarylphosphinate, it embodies the functional characteristics of this class and serves as a subject of study for understanding their synthesis and reactivity. Research into compounds like this compound contributes to the broader knowledge of organophosphorus chemistry and can reveal new potential applications in organic synthesis, catalysis, and materials science. mdpi.comontosight.ai Its synthesis and properties provide a concrete example of the chemical principles governing this important class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17O2P B1653016 Isopropyl diphenylphosphinate CAS No. 1706-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706-91-8

Molecular Formula

C15H17O2P

Molecular Weight

260.27 g/mol

IUPAC Name

[phenyl(propan-2-yloxy)phosphoryl]benzene

InChI

InChI=1S/C15H17O2P/c1-13(2)17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

WCWHAQFFQWMHFP-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

1706-91-8

Origin of Product

United States

Synthetic Methodologies for Isopropyl Diphenylphosphinate and Analogues

Conventional Synthetic Routes and Associated Challenges

Traditional methods for synthesizing diarylphosphinates, including isopropyl diphenylphosphinate (B8688654), have historically relied on strong, and often hazardous, phosphorus-based reagents and highly reactive organometallics. These routes, while functional, present several significant challenges.

Methods Involving Phosphorus Oxychloride and Phosphorus Trichloride (B1173362) as Phosphorus Sources

The use of phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) as primary phosphorus sources represents a foundational approach to phosphinate synthesis. mdpi.comresearchgate.net These methods are effective but are accompanied by considerable drawbacks.

Two primary transformation pathways using the moisture-sensitive and toxic phosphorus oxychloride have been established mdpi.comresearchgate.net:

Phosphorus oxychloride is first reacted with an alcohol, such as isopropanol, to produce a dichlorophosphate (B8581778) intermediate. This intermediate subsequently undergoes a reaction with an aryl magnesium bromide (a Grignard reagent) to form the final diarylphosphinate. mdpi.comresearchgate.net

Alternatively, phosphorus oxychloride can react first with an aryl lithium reagent to generate a diarylphosphonyl chloride. This chloride is then subjected to nucleophilic substitution with an alcohol under basic conditions to yield the diarylphosphinate product. mdpi.comresearchgate.net

Phosphorus trichloride (PCl₃) has also been utilized as a starting material. mdpi.com In this approach, a diaryl phosphine (B1218219) oxide is typically synthesized as a key intermediate, which can then be reacted with an alcohol through various strategies to afford the desired diarylphosphinate. mdpi.com

The challenges associated with these conventional routes are significant. They often suffer from poor selectivity, involve complex and cumbersome operations, and exhibit poor step economy. mdpi.com Furthermore, the use of toxic and moisture-sensitive reagents like POCl₃ and the generation of substantial amounts of halide salt byproducts limit the environmental friendliness or "green" nature of these processes. mdpi.com

Utilization of Highly Reactive Organolithium and Grignard Reagents

Conventional synthetic pathways for isopropyl diphenylphosphinate are frequently dependent on the use of highly reactive organometallic compounds, specifically organolithium and Grignard reagents. mdpi.com These reagents function as potent nucleophiles and strong bases, essential for forming the critical carbon-phosphorus bonds. wikipedia.orgmnstate.edulibretexts.org

Organolithium Reagents: These compounds, which contain a direct carbon-lithium bond, are noted for their high reactivity. wikipedia.org They are powerful nucleophiles capable of adding aryl groups to the phosphorus center. mdpi.comwikipedia.org However, their utility is tempered by significant handling challenges; they are often pyrophoric, reacting violently with air and water, which necessitates the strict use of inert atmospheric and anhydrous conditions. nih.gov

Grignard Reagents: Formed by reacting an alkyl or aryl halide with magnesium metal, Grignard reagents (R-Mg-X) are also excellent nucleophiles. mnstate.eduleah4sci.com In the context of phosphinate synthesis, aryl magnesium bromides are used to introduce aryl moieties to the phosphorus backbone. mdpi.com Like organolithium reagents, they are highly sensitive to moisture and require anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain their stability and reactivity. libretexts.orgleah4sci.com

The primary challenge with both classes of reagents is their extreme reactivity, which demands meticulous control over reaction conditions to prevent unwanted side reactions and ensure safety. nih.gov

Palladium-Catalyzed Diarylphosphinate Synthesis

In response to the limitations of conventional methods, modern synthetic strategies have focused on developing simpler, more efficient, and environmentally benign protocols. Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the synthesis of diarylphosphinates. mdpi.comresearchgate.net

Direct Diarylation from Sodium Hypophosphite

A significant advancement is the development of a palladium-catalyzed, one-pot method for synthesizing diarylphosphinates directly from sodium hypophosphite (NaH₂PO₂). mdpi.comresearchgate.netnih.gov This approach utilizes sodium hypophosphite as a green, stable, safe, and inexpensive phosphorus source, positioning it as a superior substitute for traditional reagents like phosphorus trichloride. mdpi.com

This innovative process enables the simultaneous formation of two carbon-phosphine bonds and one oxygen-phosphine bond in a single reaction vessel. mdpi.comresearchgate.net By combining sodium hypophosphite, an alcohol (e.g., isopropanol), and an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, this compound can be produced with high efficiency and excellent tolerance for various functional groups. mdpi.comnih.gov This method is more step-efficient, simpler, and more economical than previous routes. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Reagents

The success of the palladium-catalyzed synthesis from sodium hypophosphite hinges on the careful optimization of several reaction parameters. Initial studies identified a standard set of substrates—NaH₂PO₂, isopropyl alcohol, and bromobenzene (B47551)—to systematically determine the optimal conditions for producing this compound (designated as product 3a). mdpi.comresearchgate.net

Key findings from the optimization process include:

Catalyst: While various palladium catalysts could promote the reaction, Pd(dppf)Cl₂ was identified as the most efficient. Other catalysts like Pd(dppe)Cl₂ and Pd(PPh₃)₂Cl₂ were less effective, and inexpensive metal salts based on nickel or cobalt showed no catalytic activity. mdpi.comresearchgate.net

Base: Organic bases proved superior to inorganic bases. Among the tested organic bases such as DBU, Et₃N, and DIPEA, DABCO (1,4-Diazabicyclo[2.2.2]octane) provided the best results. mdpi.comresearchgate.net

Solvent: A screening of solvents revealed that toluene (B28343) (PhMe) was the optimal choice, leading to an 83% yield of the target product. mdpi.com

Concentration: The reaction efficiency was found to be optimal at a concentration of 0.1 mol/L, balancing reaction speed and economic viability. mdpi.com

The table below summarizes the key findings from the reaction condition optimization studies.

Parameter ScreenedReagents/Conditions TestedOptimal ChoiceKey Finding/Yield
ActivatorNone, Benzoyl chloride, Sulfonyl chloride, Trimethylacetyl chloride (PivCl)Trimethylacetyl chloride (PivCl)PivCl yielded 83% of product 3a; others were ineffective. mdpi.comresearchgate.net
BaseInorganic bases, DBU, Et₃N, DIPEA, DABCODABCODABCO was the optimal organic base; inorganic bases were unsatisfactory. mdpi.comresearchgate.net
CatalystPd(dppf)Cl₂, Pd(dppe)Cl₂, Pd(PPh₃)₂Cl₂, Ni salts, Co saltsPd(dppf)Cl₂Pd(dppf)Cl₂ was the most efficient; Ni and Co salts were inactive. mdpi.comresearchgate.net
SolventToluene (PhMe), THF, EtOAcToluene (PhMe)PhMe yielded 83% of product 3a. mdpi.com
Role of Activators (e.g., Trimethylacetyl Chloride)

A critical factor in the palladium-catalyzed synthesis is the use of an activator for the sodium hypophosphite. mdpi.com Experimental results demonstrated that the reaction does not proceed without an activator. mdpi.comresearchgate.net While several potential activators were screened, trimethylacetyl chloride (PivCl) was uniquely effective, affording the this compound product in an 83% yield. mdpi.comresearchgate.net In contrast, other acylating agents like benzoyl chloride and sulfonyl chloride failed to produce the desired product. mdpi.comresearchgate.net

Influence of Amine Bases (e.g., Diisopropylethylamine, DABCO)

In palladium-catalyzed diarylation reactions for synthesizing diarylphosphinates, the choice of amine base is critical and significantly influences reaction outcomes. The synthesis of this compound from sodium hypophosphite, an aryl halide, and an alcohol is effectively promoted by bases such as 1,4-Diazabicyclo[2.2.2]octane (DABCO). mdpi.comresearchgate.net Optimization studies have shown that using DABCO as the base can lead to high yields of the target product. researchgate.net

In contrast, substituting DABCO with N,N-Diisopropylethylamine (DIPEA) under similar conditions was found to yield isopropyl phenylphosphinate, an intermediate product, rather than the fully diarylated compound. mdpi.com The selection of the base can thus be used to control the extent of arylation. In the synthesis of chiral phosphonate (B1237965) analogues, the enantioselectivity and chemical yield are also highly dependent on the base used. mdpi.com Studies on related reactions show that while a base like DIPEA can result in higher enantioselectivity, other bases may provide better yields with a near-complete loss of stereochemical control. mdpi.com Hindered, non-nucleophilic bases such as proton sponge have been shown to be ineffective, resulting in no product formation. mdpi.com

Effect of Different Bases on Diarylphosphinate Synthesis researchgate.net
BaseYield (%)
DABCO83
DIPEA- (Yields intermediate)
Et3N75
DBU68
K2CO3No Reaction
Solvent Effects in Palladium-Catalyzed Processes

The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions, influencing catalyst activation, reaction rate, and selectivity. mdpi.comwhiterose.ac.ukscispace.com In the palladium-catalyzed synthesis of this compound, toluene is commonly used as the reaction solvent. mdpi.comresearchgate.net The choice of solvent can be critical, as some solvents can participate directly in the reduction of the Pd(II) pre-catalyst to the active Pd(0) species. whiterose.ac.uk For instance, amide dipolar aprotic solvents like DMF can be oxidized by Pd(II), and other solvents such as 1,4-dioxane (B91453) and cyclohexanone (B45756) can also facilitate this reduction. whiterose.ac.uk

The selection of a solvent often depends on the specific catalyst system being used. nih.gov For example, Pd(PPh₃)₄ is typically used with toluene, whereas Pd(OAc)₂ is often paired with DMSO. nih.gov In the synthesis of chiral phosphonates, nonpolar solvents like toluene have been shown to provide good enantioselectivity, although sometimes with a decrease in yield compared to more polar solvents like methylene (B1212753) chloride. mdpi.com Conversely, a solvent like acetonitrile (B52724) can reduce enantioselectivity while maintaining a comparable reaction efficiency. mdpi.com

Effect of Solvent on a Chiral Phosphorylation Reaction mdpi.com
SolventYield (%)Enantiomeric Excess (% ee)
Methylene Chloride5849
Toluene1748
Acetonitrile4726
Tetrahydrofuran (THF)<5-

Scope of Aryl Halide and Alcohol Substrates in Diarylation

The palladium-catalyzed diarylation method using sodium hypophosphite as the phosphorus source demonstrates compatibility with a range of substrates. mdpi.com The reaction has been successfully applied to various aryl halides and alcohols to produce a diverse library of diarylphosphinates. mdpi.comresearchgate.net

For aryl halides, bromobenzene serves as an effective coupling partner, yielding this compound in high yield (83%). mdpi.com The electronic and steric properties of substituents on the aryl halide have a significant impact on the reaction's success. mdpi.com Steric hindrance, in particular, can affect the reaction efficiency. mdpi.com

The scope of compatible alcohols is also broad, with primary alcohols showing high compatibility. mdpi.com Both short-chain alcohols like ethanol (B145695) and long-chain alcohols such as n-octanol are suitable substrates for this transformation. mdpi.com Sterically hindered primary alcohols, for instance, neopentyl alcohol, also participate effectively in the reaction. mdpi.com

Substrate Scope in Pd-Catalyzed Diarylation mdpi.comresearchgate.net
Substrate TypeExample SubstrateProductYield (%)
Aryl HalideBromobenzeneThis compound83
Aryl Halide4-BromoanisoleIsopropyl bis(4-methoxyphenyl)phosphinate75
Aryl Halide1-Bromo-4-(trifluoromethyl)benzeneIsopropyl bis(4-(trifluoromethyl)phenyl)phosphinate61
AlcoholEthanolEthyl diphenylphosphinate81
Alcoholn-OctanolOctyl diphenylphosphinate76
AlcoholNeopentyl alcoholNeopentyl diphenylphosphinate71

Microwave-Assisted Synthetic Approaches to Phosphinates

Microwave (MW) irradiation has emerged as a powerful tool in organophosphorus chemistry, enabling reactions that are difficult or impossible under conventional heating. mdpi.com This technology offers significant advantages, particularly in the synthesis of phosphinates, by reducing reaction times and often improving yields. organic-chemistry.orgmdpi.com

Role of Catalysts and Additives (e.g., p-Toluenesulfonic Acid)

In certain microwave-assisted syntheses of phosphinates, catalysts and additives play a crucial role. For the hydrolysis of alkyl diphenylphosphinates, a related reverse reaction, p-toluenesulfonic acid (PTSA) has been used as an effective catalyst under microwave conditions. mdpi.com There are also reports of PTSA being used to catalyze the direct esterification of phosphinic acids with alcohols like allyl or crotyl alcohol, although evidence for the formation of the desired esters was not fully provided in early patents. scispace.com

In other variations of microwave-assisted phosphinate synthesis, such as the alkylating esterification of cyclic phosphinic acids with alkyl halides, a combination of a phase transfer (PT) catalyst and a base like potassium carbonate (K₂CO₃) is beneficial. benthamdirect.com This combination under solventless microwave conditions can produce phosphinates in excellent yields of 85-95%. benthamdirect.com The use of ionic liquids as additives can also promote esterification reactions under microwave irradiation. mdpi.comrsc.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is key to optimizing synthetic routes for this compound and its analogues. For the palladium-catalyzed diarylation of sodium hypophosphite, a plausible mechanism has been proposed. mdpi.comresearchgate.net The cycle is believed to initiate with the in situ reduction of the Pd(II) pre-catalyst to an active Pd(0) species by sodium hypophosphite. researchgate.net This is followed by the oxidative addition of the aryl halide to the Pd(0) catalyst. researchgate.net Concurrently, isopropyl phosphinate is generated in situ from the reaction components and acts as a nucleophile, reacting with the palladium intermediate. mdpi.comresearchgate.net A subsequent reductive elimination step generates an arylphosphonate intermediate (isopropyl phenylphosphinate) and regenerates the Pd(0) catalyst. mdpi.comresearchgate.net This intermediate then re-enters the catalytic cycle, undergoes a similar sequence of oxidative addition and nucleophilic attack, and a final reductive elimination yields the target this compound. mdpi.comresearchgate.net

For the direct esterification of phosphinic acids under microwave irradiation, mechanistic investigations reveal that the reaction is kinetically controlled. rsc.org Quantum chemical calculations show a high activation enthalpy (102–161 kJ mol⁻¹), which explains why the reaction is not feasible under conventional thermal conditions. rsc.orgrsc.org The success under microwave irradiation is attributed to the ability of microwave energy to overcome this high kinetic barrier, demonstrating a unique potential of the microwave technique in phosphinate synthesis. researchgate.netrsc.org It has also been shown experimentally that this microwave-assisted esterification is essentially irreversible under the applied conditions. rsc.orgrsc.org

Proposed Catalytic Cycles and Palladium Intermediates

The synthesis of diarylphosphinates like this compound via palladium catalysis involves a multi-step catalytic cycle. mdpi.com The process is initiated with a Pd(0) species, which is central to the classic cross-coupling mechanism involving oxidative addition, ligand exchange, and reductive elimination. mdpi.comsemanticscholar.org

A proposed mechanism for the formation of this compound begins with the reaction of an aryl halide, sodium hypophosphite, an alcohol (isopropanol), an activator like pivaloyl chloride (PivCl), and a palladium catalyst such as Pd(dppf)Cl₂. mdpi.comresearchgate.net

The proposed catalytic cycle can be described as follows:

Oxidative Addition : A Pd(0) complex reacts with an aryl halide (e.g., bromobenzene) in an oxidative addition step to form a Pd(II) intermediate. mdpi.comsemanticscholar.org

Formation of Intermediate A : In the specific synthesis starting from sodium hypophosphite, a divalent palladium intermediate (Int-A) is formed. mdpi.com

Formation of Intermediate B and Aryl Phosphonate : This intermediate reacts to form another divalent palladium species, Int-B, which then undergoes reductive elimination. This step generates an aryl phosphonate (isopropyl phenylphosphinate) and releases the zero-valent palladium catalyst. mdpi.com

Formation of Intermediate C : The newly formed aryl phosphonate (isopropyl phenylphosphinate) then reacts with the divalent palladium intermediate (Int-A) in the presence of a base. This reaction forms a different divalent palladium intermediate, designated as Int-C. mdpi.com

Final Reductive Elimination : The cycle concludes when the divalent palladium intermediate (Int-C) undergoes a final reductive elimination. This step yields the target product, this compound, and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. mdpi.com

This "one-pot" method allows for the construction of three new chemical bonds in a single reaction vessel, representing a significant advancement over previous synthetic routes. mdpi.com

Catalyst / Reagent Proposed Role in Catalytic Cycle
Palladium(0) speciesActive catalyst that initiates oxidative addition. mdpi.comsemanticscholar.org
Pd(dppf)Cl₂A common palladium(II) precatalyst used in the reaction. mdpi.comresearchgate.net
Aryl HalideSubstrate for oxidative addition to the Pd(0) center. mdpi.commdpi.com
Sodium HypophosphiteThe phosphorus source for the phosphinate group. mdpi.comresearchgate.net
Base (e.g., DABCO)Facilitates key steps in the cycle, including ligand exchange. mdpi.comresearchgate.net
Intermediate A, B, CDivalent palladium complexes formed during the catalytic process. mdpi.com

Identification of Key Intermediates (e.g., Hypophosphite Esters, Arylphosphonic Acid Esters)

The identification of key intermediates is crucial for understanding the reaction mechanism. In the palladium-catalyzed synthesis of this compound from sodium hypophosphite, controlled experiments have confirmed the role of specific intermediate compounds. mdpi.com The primary intermediates identified are hypophosphite esters and arylphosphonic acid esters. mdpi.com

Research findings support the hypothesis that the reaction proceeds sequentially. mdpi.com First, a hypophosphite ester is formed, which is then arylated to create an arylphosphonic acid ester. A second arylation of this intermediate finally produces the diarylphosphinate product. mdpi.com

Experimental evidence for this pathway includes:

The reaction using diisopropylethylamine as a base instead of triethylenediamine was found to yield isopropyl phenylphosphinate, which is an arylphosphonic acid ester. mdpi.com

When isopropyl phosphinate (a hypophosphite ester) and isopropyl phenylphosphinate (an arylphosphonic acid ester) were independently used as starting substrates in coupling reactions with bromobenzene, both reactions successfully yielded the final product, this compound. mdpi.com

Compound Name Classification Role in Synthesis
Isopropyl phosphinateHypophosphite EsterInitial key intermediate formed in the reaction. mdpi.com
Isopropyl phenylphosphinateArylphosphonic Acid EsterSecond key intermediate, formed from the arylation of isopropyl phosphinate. mdpi.com

Reactivity and Mechanistic Studies of Isopropyl Diphenylphosphinate

Hydrolysis Reactions of Alkyl Diphenylphosphinates

The hydrolysis of alkyl diphenylphosphinates, which can be catalyzed by either acids or bases, is a key reaction for the preparation of phosphinic acids. researchgate.net The mechanism and rate of this transformation are highly dependent on the reaction environment.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of alkyl diphenylphosphinates typically proceeds through a nucleophilic attack of water on the phosphorus atom. nih.gov The reaction can follow different mechanisms, such as the A-2 mechanism, which involves the participation of water in the rate-determining step. cdnsciencepub.com

The structure of the alkyl group in alkyl diphenylphosphinates has a notable effect on the rate of acid-catalyzed hydrolysis. researchgate.netnih.gov Generally, an increase in the steric bulk of the alkyl group leads to a decrease in the reaction rate. mdpi.com However, studies have shown that the isopropyl derivative hydrolyzes faster than the methyl ester under acidic conditions. nih.govmdpi.com This suggests a complex interplay of steric and electronic effects. The reactivity order for the acid-catalyzed hydrolysis of a series of alkyl diphenylphosphinates has been reported as: ⁱPr > Me > Et ≈ Pr ≈ Bu. researchgate.netresearchgate.net This trend highlights that while steric hindrance is a significant factor, other properties of the alkyl group also influence the reaction's progression. mdpi.com

Table 1: Reactivity Order of Alkyl Diphenylphosphinates in Acid-Catalyzed Hydrolysis

Alkyl Group Relative Reactivity
Isopropyl (ⁱPr) Highest
Methyl (Me) High
Ethyl (Et) Lower
Propyl (Pr) Lower
Butyl (Bu) Lowest

Microwave irradiation has been effectively utilized to accelerate the acid-catalyzed hydrolysis of alkyl diphenylphosphinates. nih.govresearchgate.net The use of p-toluenesulfonic acid (PTSA) as a catalyst under microwave conditions offers an alternative to traditional heating with hydrochloric acid, mitigating issues of reactor corrosion. researchgate.netresearchgate.net This method not only shortens reaction times but also influences the reaction kinetics. researchgate.net The hydrolysis of diphenylphosphinates under microwave irradiation has been shown to be complete in significantly shorter times (0.5–2 hours at 180°C) compared to conventional heating (3–6.5 hours). mdpi.com The pseudo-first-order rate constants for these reactions have been determined, providing a quantitative measure of the enhanced reactivity under microwave irradiation. mdpi.comresearchgate.net

Base-Catalyzed Hydrolysis

In contrast to acid-catalyzed hydrolysis, the base-catalyzed hydrolysis of alkyl diphenylphosphinates is highly sensitive to the steric requirements of the alkyl group. researchgate.netmdpi.com An increase in the steric bulk of the alkyl group significantly decreases the rate of hydrolysis. nih.gov For instance, under basic conditions, the methyl ester of a dialkyl phosphonate (B1237965) reacts 1000-fold faster than the isopropyl derivative. nih.govmdpi.com This is attributed to the nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom, which is sterically hindered by bulky alkyl groups. nih.gov The reaction generally follows a concerted mechanism where the bond to the leaving group is broken as the new bond with the nucleophile is formed. koreascience.kr

Determination of Pseudo-First-Order Rate Constants and Kinetic Analysis

The kinetics of the hydrolysis of alkyl diphenylphosphinates are often studied under pseudo-first-order conditions, where one reactant (typically water) is in large excess. mdpi.comuomustansiriyah.edu.iq This simplifies the rate law, allowing for the determination of pseudo-first-order rate constants (k'). uomustansiriyah.edu.iq These constants are crucial for comparing the reactivity of different phosphinates and for elucidating reaction mechanisms. researchgate.netnih.gov For example, the determination of pseudo-first-order rate constants for the acid-catalyzed hydrolysis of various alkyl diphenylphosphinates under both conventional and microwave heating has allowed for a direct comparison of their reactivities. mdpi.comresearchgate.net Kinetic analysis, including the study of Hammett and Brønsted plots, provides further mechanistic insights, such as the degree of charge development in the transition state. koreascience.kr

Table 2: Pseudo-First-Order Rate Constants for Microwave-Assisted Hydrolysis of Diphenylphosphinates

Temperature (°C) Catalyst Reaction Time (h) Pseudo-First-Order Rate Constant (k_MW)
160 p-toluenesulfonic acid 2-6.5 Varies with substrate
180 p-toluenesulfonic acid 0.5-2 Varies with substrate

Data derived from studies on the hydrolysis of diphenylphosphinates under microwave irradiation. The exact values of k_MW depend on the specific alkyl group. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the phosphorus center of isopropyl diphenylphosphinate (B8688654) involve the displacement of the isopropoxy group by a nucleophile. bits-pilani.ac.in These reactions are fundamental in organophosphorus chemistry and their mechanisms can be either concerted (S_N2-type) or stepwise, potentially involving a pentacoordinate intermediate. cdnsciencepub.comsapub.org The nature of the nucleophile, the solvent, and the substituents on the phosphorus atom all play a role in determining the reaction pathway. nih.govfrontiersin.org For instance, the reaction of Y-substituted-phenyl diphenylphosphinates with hydroxide has been concluded to proceed through a concerted mechanism. koreascience.kr The study of these reactions provides valuable information on the reactivity and stability of phosphorus compounds. nih.gov

Aminolysis Reactions of Diphenylphosphinates

The aminolysis of diphenylphosphinates, particularly aryl esters, has been a subject of kinetic and mechanistic investigation to understand the effect of the nucleophile, leaving group, and reaction conditions on the reaction pathway. These studies provide a framework for predicting the behavior of isopropyl diphenylphosphinate.

Kinetic studies on the aminolysis of Y-substituted phenyl diphenylphosphinates have shown that these reactions are sensitive to the nature of the attacking amine. mdpi.comresearchgate.net For instance, the reaction of 2,4-dinitrophenyl diphenylphosphinate with primary amines in a water/dimethyl sulfoxide (B87167) mixture yields a linear Brønsted-type plot with a βnuc value of 0.53. researchgate.netnih.gov This value, which indicates the degree of bond formation in the transition state, is slightly larger than the βnuc of 0.38 observed for reactions with secondary amines, suggesting a later transition state for primary amines with more bond formation. researchgate.netnih.gov

The general reactivity order for aminolysis in acetonitrile (B52724) is diamines > butylamine (B146782) > secondary amines. researchgate.net Butylaminolysis is characterized by a two-term rate law, indicating both a first-order and a second-order dependence on the amine concentration, with the second-order term being predominant. researchgate.net This suggests that a second amine molecule may act as a general base, catalyzing the breakdown of a tetrahedral intermediate. In contrast, reactions with secondary amines and diamines typically follow a simpler first-order dependence on the amine. researchgate.net

Table 1: Brønsted-type Coefficients (β) for the Aminolysis of Diphenylphosphinates

Reactant Amine Type βnuc βlg Proposed Mechanism
2,4-Dinitrophenyl diphenylphosphinate Primary amines 0.53 researchgate.netnih.gov - Concerted
2,4-Dinitrophenyl diphenylphosphinate Secondary amines 0.38 mdpi.comresearchgate.net - Concerted
Y-Substituted phenyl diphenylphosphinates Piperidine - -0.66 mdpi.com Concerted
Y-Substituted phenyl diphenylphosphinates Ethylamine - -0.81 researchgate.netnih.gov Concerted

Leaving Group Effects and Stereochemical Considerations

The nature of the leaving group significantly influences the rate of aminolysis. In the context of diphenylphosphinates, this is typically studied by varying the substituent on an aryl leaving group. The pKa of the leaving group's conjugate acid is a key determinant of its ability to depart. Generally, a more acidic leaving group (lower pKa) is a better leaving group.

For aryl diphenylphosphinates, the reaction rate correlates with the electronic properties of the substituent on the phenyl ring. cdnsciencepub.com Electron-withdrawing groups enhance the leaving group's ability, thus increasing the reaction rate. This is quantitatively expressed through Hammett plots. While a standard Hammett plot for the aminolysis of substituted phenyl diphenylphosphinates shows a poor correlation with σ- constants, a better correlation is observed with σo constants, and an excellent correlation is achieved with a Yukawa-Tsuno plot. mdpi.com This indicates a concerted mechanism where the development of negative charge on the leaving group in the transition state is significant. mdpi.com

While direct kinetic data for the aminolysis of this compound is not available in the search results, some general principles can be applied. The isopropoxide anion is a significantly poorer leaving group than a phenoxide or a substituted phenoxide anion due to its higher basicity. Therefore, the aminolysis of this compound is expected to be considerably slower than that of its aryl counterparts under similar conditions. The reaction would likely require more forcing conditions, such as higher temperatures or the use of a stronger base catalyst.

From a stereochemical perspective, nucleophilic substitution at a phosphorus center can proceed with either inversion or retention of configuration. mdpi.comresearchgate.netresearchgate.net For acyclic phosphorus esters, a direct displacement mechanism (SN2@P) is often proposed, which typically leads to inversion of configuration at the phosphorus atom. mdpi.comresearchgate.netresearchgate.net This proceeds through a trigonal bipyramidal transition state where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group. researchgate.net However, the formation of a transient pentacoordinate intermediate can lead to pseudorotation, potentially resulting in retention of configuration or racemization. researchgate.net The stereochemical outcome is dependent on the lifetimes of any intermediates and the relative rates of leaving group departure versus pseudorotation. For the concerted mechanism suggested for the aminolysis of aryl diphenylphosphinates, an inversion of configuration at the phosphorus center would be the expected outcome. mdpi.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For isopropyl diphenylphosphinate (B8688654), ¹H, ¹³C, and ³¹P NMR are routinely employed to provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

The ¹H NMR spectrum of isopropyl diphenylphosphinate provides precise information about the arrangement of protons in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the isopropyl group.

The aromatic region typically displays complex multiplets due to the coupling between protons on the phenyl rings. The protons ortho to the phosphorus atom (Hₒ) are generally shifted downfield compared to the meta (Hₘ) and para (Hₚ) protons due to the electron-withdrawing effect of the phosphinate group. These aromatic protons appear as multiplets in the range of δ 7.40–7.87 ppm. nih.gov

The isopropyl group gives rise to two distinct signals. The methine proton (-CH) appears as a multiplet, often a septet or a doublet of septets, due to coupling with the six equivalent methyl protons and the phosphorus atom. This signal is typically observed around δ 4.60–4.73 ppm. rsc.org The six methyl protons (-CH₃) appear as a doublet due to coupling with the single methine proton, typically found at approximately δ 1.34–1.35 ppm. nih.govrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.87–7.77 m 4H (Aromatic)
7.53–7.47 m 2H (Aromatic)
7.46–7.41 m 4H (Aromatic)
4.85–4.40 m 1H (CH of isopropyl)
1.35 d 6.2 6H (CH₃ of isopropyl)

Data sourced from a 400 MHz spectrometer. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. A key feature of the ¹³C NMR spectrum is the observation of coupling between the carbon atoms and the central phosphorus atom (³¹P), which results in the splitting of carbon signals.

The spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, with their chemical shifts and C-P coupling constants providing valuable structural information. The carbon of the methine group (-CH) of the isopropyl moiety is also coupled to the phosphorus atom and resonates around δ 70.20 ppm. nih.gov The methyl carbons (-CH₃) of the isopropyl group also exhibit coupling to phosphorus and appear further upfield at approximately δ 24.32 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Coupling Constant (J_CP) Hz Assignment
133.13 s Aromatic
131.93 d, J = 2.8 Aromatic
131.77 s Aromatic
131.62 d, J = 10.0 Aromatic
128.41 d, J = 13.0 Aromatic
70.20 d, J = 6.0 CH of isopropyl
24.32 d, J = 4.2 CH₃ of isopropyl

Data sourced from a 101 MHz spectrometer. nih.gov

³¹P NMR spectroscopy is a particularly powerful tool for the analysis of organophosphorus compounds as it directly probes the phosphorus nucleus. For this compound, the ³¹P NMR spectrum typically shows a single signal, confirming the presence of a single phosphorus environment. The chemical shift of this signal is indicative of a phosphinate ester. In a chloroform-d (B32938) (CDCl₃) solvent, the chemical shift for this compound is observed at approximately δ 29.73 ppm. nih.gov This value can vary slightly depending on the solvent and experimental conditions. rsc.org

While ¹H, ¹³C, and ³¹P NMR are the primary techniques for characterizing this compound, other NMR methods can provide further structural insights, particularly for analogous or derivatized compounds.

¹⁹F NMR Spectroscopy : This technique is invaluable for the analysis of fluorinated analogues of this compound. For instance, in the case of isopropyl bis(4-(trifluoromethyl)phenyl)phosphinate, ¹⁹F NMR shows a signal around δ -63.25 ppm, which helps to confirm the presence and electronic environment of the trifluoromethyl groups. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, analysis is typically performed using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is observed, and its exact mass is compared to the calculated theoretical mass.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Found m/z
[C₁₅H₁₈O₂P]⁺ 261.1039 261.1037

Data acquired via ESI. nih.gov

The close agreement between the calculated and experimentally found mass provides strong evidence for the elemental composition C₁₅H₁₇O₂P. nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Isopropyl bis(4-(trifluoromethyl)phenyl)phosphinate

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally unstable compounds like organophosphorus esters. nih.gov In ESI-MS, the analyte is typically ionized by forming adducts, such as protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺, which allows for the determination of the molecular weight. nih.govddtjournal.com For this compound (C₁₅H₁₇O₂P, molecular weight: 260.27 g/mol ), the parent ion would be expected at m/z 261.10 in positive ion mode, corresponding to the [M+H]⁺ adduct.

Predicted ESI-MS Fragmentation Data for this compound

Ion Predicted m/z Description
[M+H]⁺261.10Protonated molecular ion
[M+Na]⁺283.08Sodiated molecular ion
[(C₆H₅)₂P(O)OH + H]⁺219.06Fragment corresponding to diphenylphosphinic acid
[M - C₃H₆ + H]⁺219.06Loss of propene from the isopropyl group

Note: This table is based on theoretical calculations and established fragmentation patterns for related organophosphorus compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. msu.eduspecac.com The IR spectrum provides a unique "fingerprint" of a molecule. docbrown.info For this compound, the spectrum would be dominated by characteristic absorptions from the P=O (phosphoryl) group, the P-O-C and C-O ester linkages, the aromatic C-H and C=C bonds of the phenyl rings, and the aliphatic C-H bonds of the isopropyl group. vscht.czpressbooks.pub

The most prominent peak in the spectrum of a phosphinate is typically the strong stretching vibration of the P=O bond, which is expected in the region of 1260-1180 cm⁻¹. The P-O-C stretching vibrations usually appear in the 1050-990 cm⁻¹ range. The presence of the isopropyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹. nist.gov Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching absorptions occur in the 1600-1450 cm⁻¹ region. vscht.cz

Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3050-3100C-H StretchAromatic (Phenyl)Medium-Weak
~2870-2980C-H StretchAliphatic (Isopropyl)Medium-Strong
~1590, ~1480, ~1440C=C StretchAromatic RingMedium-Strong
~1260-1180P=O StretchPhosphorylStrong
~1110-1190C-O StretchIsopropyl EsterStrong
~990-1050P-O-C StretchPhenyl-EsterStrong
~690-770C-H Bend (out-of-plane)Aromatic (Phenyl)Strong

Note: The values in this table are based on established characteristic absorption regions for the specified functional groups from various sources. specac.comdocbrown.infovscht.czresearchgate.netresearchgate.netchemicalbook.comgoogle.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related diphenylphosphinate compounds can provide insight into the expected molecular geometry. sun.ac.zaiucr.orgresearchgate.net

For instance, the crystal structure of 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate reveals a tetrahedral geometry around the phosphorus atom. sun.ac.zaiucr.org Similarly, in another complex diphenylphosphinate structure, the P-O and P=O bond distances were found to be comparable to those in triphenylphosphine (B44618) oxide. iucr.org Based on these related structures, the phosphorus center in this compound is expected to adopt a distorted tetrahedral configuration. The P=O bond will be the shortest phosphorus-oxygen bond, followed by the P-O ester bond and the two P-C bonds to the phenyl rings.

Predicted Crystallographic Parameters for this compound

Parameter Description Expected Value
P-C Bond LengthDistance between Phosphorus and Phenyl Carbon~1.80 - 1.82 Å
P=O Bond LengthDistance of the phosphoryl double bond~1.48 - 1.50 Å
P-O Bond LengthDistance of the ester single bond~1.60 - 1.62 Å
O-P-O Bond AngleAngle within the phosphinate coreNot Applicable
C-P-C Bond AngleAngle between the two phenyl groups~105° - 108°
O=P-C Bond AngleAngle involving the phosphoryl and phenyl groups~110° - 114°
O-P-C Bond AngleAngle involving the ester oxygen and phenyl groups~106° - 109°

Note: The values in this table are predictive and based on published crystallographic data for analogous diphenylphosphinate compounds. iucr.orgiucr.orgresearchgate.netresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is based on the principle that the energy of a system can be determined from its electron density. aps.org DFT is widely applied to predict molecular geometries, energies, reaction mechanisms, and various spectroscopic properties with a favorable balance between accuracy and computational cost. nih.gov

A fundamental application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scm.com This computational procedure yields precise information on bond lengths, bond angles, and dihedral angles. For isopropyl diphenylphosphinate (B8688654), DFT calculations would provide the equilibrium geometry, offering a detailed structural model.

The electronic structure can be further characterized by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemrxiv.org The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In isopropyl diphenylphosphinate, the HOMO is expected to be localized primarily on the phenyl rings and the phosphoryl oxygen, while the LUMO would likely be centered on the phosphorus atom and the aromatic system.

Table 1: Representative Optimized Geometric Parameters for this compound (Theoretical) This table presents typical values that would be obtained from a DFT geometry optimization at a common level of theory (e.g., B3LYP/6-31G). Actual values may vary based on the specific functional and basis set used.*

ParameterBond/AngleCalculated Value
Bond Lengths P=O~1.48 Å
P-C (Phenyl)~1.81 Å
P-O (Isopropoxy)~1.62 Å
O-C (Isopropyl)~1.47 Å
Bond Angles O=P-C~115°
C-P-C~105°
O=P-O~118°
P-O-C~120°

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting chemical reactivity. numberanalytics.comresearchgate.net An MEP map illustrates the charge distribution across a molecule's surface, visualizing regions that are electron-rich or electron-poor. walisongo.ac.id This potential is calculated as the energy of interaction between a positive point charge and the molecule's nuclei and electrons. numberanalytics.com

Regions of negative electrostatic potential (typically colored red or yellow) are associated with electron-rich areas, such as those with lone pairs of electrons, and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. walisongo.ac.id For this compound, an MEP map would reveal a significant negative potential around the phosphoryl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the phenyl and isopropyl groups would exhibit positive potential, while the aromatic rings would show a moderately negative potential due to the π-electron cloud.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.deresearchgate.net This method provides detailed insights into atomic charges, hybridization, and the nature of bonding. A key feature of NBO analysis is the examination of donor-acceptor interactions through the second-order perturbation theory analysis of the Fock matrix. researchgate.net This analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, revealing the significance of intramolecular charge transfer and hyperconjugation effects.

Table 2: Hypothetical NBO Second-Order Perturbation Analysis for this compound This table illustrates potential donor-acceptor interactions and their stabilization energies (E(2)) as would be calculated by NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of P=Oσ* (P-Cphenyl)~ 5.0Hyperconjugation
LP (O) of P=Oσ* (P-Oisopropyl)~ 4.5Hyperconjugation
LP (O) of O-iPrσ* (P-Cphenyl)~ 2.1Hyperconjugation
π (Cphenyl-Cphenyl)π* (Cphenyl-Cphenyl)~ 20.0π-delocalization

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are used to study its dynamic behavior. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. nih.gov These simulations rely on a force field, a set of parameters and potential energy functions that describe the intra- and intermolecular forces. mdpi.com

MD and MM simulations of this compound could be employed to explore a range of dynamic properties. For instance, such simulations can reveal the conformational landscape by showing the rotation of the phenyl groups and the flexibility of the isopropyl group. frontiersin.org When simulated in a solvent like water or an organic solvent, MD can provide detailed information about solvation structure, hydrogen bonding interactions, and the diffusion coefficient of the molecule. semanticscholar.orgmdpi.com This approach is particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is crucial for applications in materials science or as a flame retardant. mdpi.com

Theoretical Exploration of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. smu.eduvub.be By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. smu.edu This allows for a mechanistic understanding that goes beyond what can be inferred from experimental kinetics alone.

The synthesis of this compound via the palladium-catalyzed direct diarylation of sodium hypophosphite provides a relevant case study. mdpi.com Experimental work has proposed a plausible catalytic cycle involving several key steps: the formation of an ester intermediate, oxidative addition of an aryl halide to the Pd(0) catalyst, a phosphinylation step, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

A transition state (TS) is the highest energy point along the lowest energy path of an elementary reaction step. nih.gov The characterization of transition states is paramount for understanding reaction kinetics, as the energy difference between the reactants and the highest-energy transition state (the activation energy) determines the reaction rate.

Theoretical transition state analysis for the synthesis of this compound would involve using DFT to calculate the structures and energies of the proposed intermediates (e.g., Int-A, Int-B, Int-C in the proposed mechanism) and the transition states connecting them. mdpi.comnih.gov For example, the oxidative addition of bromobenzene (B47551) to the palladium catalyst would be modeled to find the specific TS geometry for this step. Similarly, the reductive elimination step, which forms the final P-C bond and yields this compound, would be analyzed to determine its activation barrier. mdpi.com By calculating the relative energies of all stationary points on the potential energy surface, the rate-determining step of the entire catalytic cycle can be identified. Such studies can also clarify the role of ligands and bases in stabilizing the transition states and facilitating the reaction. nih.gov

Table 3: Illustrative Energetic Profile for a Key Reaction Step (e.g., Reductive Elimination) This table provides a conceptual summary of the energy changes calculated in a transition state analysis for a single step in a reaction mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)
Intermediate CPrecursor to product formation0.0 (Reference)
TSC→Product Transition State for Reductive Elimination +15.2 (Activation Barrier)
Product + Pd(0)This compound + Catalyst-25.7 (Reaction Energy)

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions by determining the extent to which isotopic substitution at a particular atomic position alters the reaction rate. faccts.de The effect primarily arises from the mass difference between isotopes, which leads to different zero-point vibrational energies (ZPE) for bonds involving the isotopes. baranlab.orggmu.edu A heavier isotope will have a lower vibrational frequency and consequently a lower ZPE. gmu.edu If the bond to the isotope is being broken or formed in the rate-determining step of a reaction, a primary KIE is observed. If the isotopic substitution is at a position not directly involved in bond cleavage, a secondary KIE may be observed, often due to changes in hybridization at a nearby atom. ias.ac.in

In the context of this compound, KIE studies can provide significant insights into the transition states of its reactions, such as hydrolysis, alcoholysis, or nucleophilic substitution at the phosphorus center. For instance, investigating the solvolysis of this compound could involve isotopic labeling of the isopropyl group.

Deuterium (B1214612) Labeling in the Isopropyl Group:

By replacing the α-hydrogen on the isopropyl group with deuterium (D), one can probe the nature of the transition state.

α-Secondary Kinetic Isotope Effect (α-KIE): The substitution of H with D at the methine position of the isopropyl group (the carbon directly attached to the oxygen) can reveal changes in hybridization at this carbon in the transition state. In a reaction mechanism where the C-O bond cleaves in the rate-determining step (an S_N1-like cleavage to form a carbocation), the hybridization of the α-carbon changes from sp³ to sp². This change leads to a "normal" secondary KIE (k_H/k_D > 1), typically in the range of 1.1 to 1.25. ias.ac.in Conversely, if a nucleophile attacks the phosphorus center and the isopropyl group is largely unaffected, a KIE value close to unity would be expected.

β-Secondary Kinetic Isotope Effect (β-KIE): Isotopic substitution at the methyl (β) positions of the isopropyl group can also be informative. β-KIEs are often associated with hyperconjugation effects in the stabilization of developing positive charge at the α-carbon in carbocation-like transition states. A normal β-KIE would support a mechanism involving significant positive charge buildup on the isopropyl moiety.

The following table illustrates hypothetical KIE values for the solvolysis of this compound under different mechanistic pathways.

Isotopic Substitution PositionProposed Rate-Determining StepExpected k_H/k_DMechanistic Implication
α-CH of IsopropylC-O bond cleavage (S_N1-like)~1.15sp³ → sp² rehybridization at α-carbon
α-CH of IsopropylNucleophilic attack at P (Associative)~1.00Little change at the isopropyl group
β-CH₃ of IsopropylC-O bond cleavage (S_N1-like)> 1.05Hyperconjugative stabilization of carbocation

These predictable KIEs, which can be determined through careful kinetic measurements, serve as a valuable method for validating proposed reaction mechanisms that would otherwise be difficult to distinguish. faccts.de

Structure-Reactivity Correlations through Computational Models

Computational chemistry provides indispensable tools for understanding the relationship between the molecular structure of this compound and its reactivity. nih.gov By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict kinetic and thermodynamic parameters. nih.gov These theoretical investigations provide a molecular-level rationale for experimentally observed reactivity. researchgate.net

For this compound, computational models can be used to investigate several key aspects of its reactivity:

Transition State Analysis: A primary application of computational modeling is the location and characterization of transition state (TS) structures. mit.edu For example, in a nucleophilic substitution reaction at the phosphorus center, models can distinguish between an associative mechanism (forming a pentacoordinate intermediate) and a dissociative mechanism (forming a metaphosphinate-like species). The calculated activation barriers (ΔG‡) for each pathway can predict which mechanism is more favorable. faccts.de

Geometrical and Electronic Effects: Models can quantify how the geometry of the isopropyl group and the electronic properties of the phenyl rings influence the reactivity of the P=O bond. For instance, the electrophilicity of the phosphorus atom and the bond strength of the P-O ester linkage can be calculated and correlated with reaction rates.

Solvent Effects: The influence of the solvent environment on the reaction mechanism and rates can be simulated using implicit or explicit solvent models. This is crucial as the polarity of the solvent can significantly stabilize or destabilize charged intermediates and transition states, thereby altering the reaction pathway. nih.gov

A hypothetical computational study on the alkaline hydrolysis of this compound might compare an associative versus a dissociative pathway. The results could be summarized in a table like the one below.

ParameterAssociative Pathway (via pentacoordinate intermediate)Dissociative Pathway (via metaphosphinate)
ΔE‡ (Activation Energy)35 kcal/mol50 kcal/mol
ΔG‡ (Free Energy of Activation)22 kcal/mol38 kcal/mol
Key Transition State Bond LengthsP-O (ester): 2.1 Å; P-OH (nucleophile): 1.9 ÅP-O (ester): 2.8 Å
Predicted MechanismFavorableUnfavorable

Such computational studies, by providing detailed energetic and structural data, complement experimental work and allow for the establishment of robust structure-reactivity correlations. researchgate.net They are essential for predicting the behavior of the compound and for designing new reactions or catalysts. mit.edu

Advanced Applications in Chemical Synthesis and Materials Science

Isopropyl Diphenylphosphinate (B8688654) and Related Phosphinates in Catalysis

Isopropyl diphenylphosphinate belongs to the family of phosphinates, which are organophosphorus compounds containing a P-O-C linkage and a P=O double bond. While the trivalent phosphorus compounds (phosphines) are most renowned for their direct role as ligands in transition metal catalysis, their pentavalent counterparts, such as phosphinates and phosphine (B1218219) oxides, serve as crucial and versatile precursors. These compounds are often more stable and easier to handle than the corresponding phosphines. Their significance in catalysis largely stems from their function as pre-ligands, which can be converted into the active phosphine ligands required for catalytic cycles.

The diphenylphosphinate structure serves as a robust scaffold for the generation of valuable phosphine ligands. The core of this application lies in the reduction of the P=O bond to yield a trivalent phosphorus center. This transformation converts the air-stable phosphinate into a catalytically active phosphine. The ester group, such as the isopropyl group in this compound, can influence properties like solubility and steric hindrance of the precursor molecule.

In many synthetic strategies, the entire phosphinate group is a building block for more complex, multidentate ligands. For instance, phosphinate moieties can be attached to a larger molecular framework before being reduced to the corresponding phosphine. This approach allows for the construction of sophisticated ligand architectures that are essential for controlling the reactivity and selectivity of metal catalysts. The stability of the phosphinate group makes it compatible with a variety of reaction conditions used to build the ligand backbone, a feat that is often challenging with sensitive phosphines.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govscispace.com The efficacy of these reactions heavily relies on the nature of the phosphine ligand coordinated to the palladium center. nih.govfishersci.ca Bulky and electron-rich phosphine ligands are known to enhance the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved reaction rates and broader substrate scope. nih.govnih.gov

Diphenylphosphinate derivatives are valuable as stable precursors to the diarylalkylphosphine ligands often employed in these reactions. researchgate.net For example, a phosphinate can be reduced and modified to generate the active ligand in situ or in a separate step. This pre-ligand strategy is particularly useful in high-throughput catalyst screening, where the stability of the phosphinate precursors is advantageous. The resulting ligands are instrumental in a wide array of palladium-catalyzed transformations.

Table 1: Prominent Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersBond FormedTypical Ligand Type
Suzuki-Miyaura Coupling Organohalide/Triflate + Organoboron ReagentC-CPhosphines, Phosphinites nih.govresearchgate.net
Heck Coupling Alkene + Aryl/Vinyl HalideC-CPhosphines
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalideC-CPhosphines
Buchwald-Hartwig Amination Amine + Aryl Halide/TriflateC-NPhosphines nih.gov
Stille Coupling Organostannane + Organic HalideC-CPhosphines
Negishi Coupling Organozinc Reagent + Organic HalideC-CPhosphines

The creation of chiral molecules with high enantiomeric purity is a cornerstone of pharmaceutical and fine chemical synthesis. Chiral phosphine ligands are paramount in asymmetric catalysis for achieving this goal. P-stereogenic compounds, where the phosphorus atom itself is a chiral center, are a particularly powerful class of ligands.

Diphenylphosphinates and related H-phosphinates are key starting materials for the synthesis of P-stereogenic phosphine oxides. acs.orgnsf.gov A common strategy involves reacting a phosphorus precursor with a chiral auxiliary, such as (-)-menthol, to create a mixture of diastereomeric phosphinates. acs.org These diastereomers can be separated by chromatography or crystallization. Subsequent stereospecific nucleophilic substitution reactions with organometallic reagents (e.g., Grignard or organolithium reagents) can proceed with inversion of configuration at the phosphorus center. acs.org This method provides a reliable route to a wide range of enantiomerically pure P-stereogenic secondary and tertiary phosphine oxides. acs.orgresearchgate.netresearchgate.net These phosphine oxides can then be used as chiral catalysts themselves or be reduced to the corresponding chiral phosphines for use in asymmetric metal catalysis. nsf.gov

Furthermore, enzymatic methods have been developed for the kinetic resolution of racemic mixtures of chiral phosphinates, phosphonates, and phosphates. acs.orgtamu.edu Libraries of mutant enzymes, derived from bacterial phosphotriesterase, have shown the ability to selectively hydrolyze one enantiomer over the other with high preference, offering a biochemical route to enantioenriched phosphorus compounds. acs.orgtamu.edu

Applications in Organic Synthesis

Beyond their role as catalyst precursors, phosphinates can also act as reagents in chemical transformations, directly participating in reactions to form new bonds and molecular structures.

The reactivity of phosphinates and their trivalent phosphorus precursors (phosphinites) is central to several name reactions in organic chemistry.

The Michaelis-Arbuzov Reaction: This reaction is a cornerstone for forming phosphorus-carbon bonds. eurekaselect.comwikipedia.orgorganic-chemistry.orgjk-sci.com In its classic form, it involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). organic-chemistry.org The reaction can be extended to other trivalent phosphorus esters. Specifically, phosphinites (which have two P-C bonds and one P-O bond) react with alkyl halides to yield phosphine oxides. wikipedia.org This makes the Michaelis-Arbuzov reaction a key method for preparing the phosphine oxide core structure from trivalent precursors of compounds like this compound. wikipedia.orgjk-sci.com

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for synthesizing alkenes from aldehydes or ketones with high stereoselectivity, typically favoring the (E)-alkene. nrochemistry.comslideshare.netwikipedia.orgorganic-chemistry.org The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the ylides used in the related Wittig reaction. nrochemistry.comwikipedia.org These carbanions are generated by deprotonating a phosphonate with a base. While the HWE reaction classically employs phosphonates, related reagents derived from phosphinates can also be used. The resulting phosphinate-based byproducts are often water-soluble, simplifying purification of the desired alkene product. organic-chemistry.orgalfa-chemistry.com

Table 2: Comparison of P-C and C=C Bond Forming Reactions

ReactionPhosphorus ReagentCarbonyl PartnerProductKey Feature
Michaelis-Arbuzov Trivalent P-ester (e.g., Phosphinite)Alkyl HalidePentavalent P-compound (e.g., Phosphine Oxide)Forms a stable P-C bond. eurekaselect.comwikipedia.org
Horner-Wadsworth-Emmons Phosphonate-stabilized carbanionAldehyde or Ketone(E)-AlkeneHighly stereoselective for trans-olefins; water-soluble byproduct. nrochemistry.comwikipedia.org

Role in Polymer Chemistry and Materials Science

The diphenylphosphinate moiety is incorporated into polymers to impart specific properties, most notably flame retardancy. Phosphorus-based flame retardants are considered environmentally friendlier alternatives to halogenated compounds. nih.govresearchgate.net Their mechanism of action primarily occurs in the condensed phase (the solid polymer). Upon heating, the phosphorus-containing compounds decompose to form phosphoric acid species. These acids promote the dehydration and charring of the polymer matrix, forming a thermally insulating layer of carbonaceous char on the surface. researchgate.net This char layer acts as a barrier, limiting the transport of heat to the underlying material and slowing the release of flammable gases into the vapor phase, thus suppressing combustion. nih.gov Diphenylphosphine oxide (DPO) and its derivatives are effective in this regard and can be incorporated into polymers like epoxy resins. nih.govresearchgate.net

In addition to flame retardancy, diphenylphosphinates can serve as bridging ligands in the formation of coordination polymers. acs.org In these materials, the phosphinate group, [R₂PO₂]⁻, uses its two oxygen atoms to link metal centers, creating extended one-, two-, or three-dimensional networks. acs.org The resulting coordination polymers can exhibit interesting thermal, magnetic, or structural properties depending on the metal ion and the organic substituents on the phosphorus atom.

Ligand Design for Polymerization Catalysis

In the field of polymerization catalysis, the design of ligands is crucial for controlling the catalytic activity and selectivity, which in turn determines the properties of the resulting polymer. Phosphine-containing compounds are a well-established class of ligands for various transition metal catalysts used in polymerization. While direct studies on this compound are limited, the principles of ligand design allow for extrapolation of its potential uses.

The performance of a catalyst can be finely tuned by modifying the electronic and steric properties of its ligands. For instance, polymer-supported dialkylphosphinobiphenyl ligands have been developed for palladium-catalyzed reactions, demonstrating the utility of phosphine derivatives in creating recyclable and efficient catalytic systems. nih.gov The synthesis of polymers with embedded phosphine ligands, such as triphenylphosphine (B44618) acrylamide (B121943) monomers, allows for the creation of macromolecular catalysts that can mimic the microenvironments of natural enzymes, offering enhanced stability and reactivity. chemrxiv.org

The method of incorporating the ligand into a polymer support can also influence the catalyst's performance. Researchers have compared the catalytic activity of systems prepared by metal-complexation with a pre-synthesized polymeric ligand versus the polymerization of a metal-complexed monomer. rsc.org These studies highlight the nuanced approaches available for designing sophisticated catalytic architectures.

Table 1: Comparison of Polymer-Supported Catalyst Synthesis Methods

Method Description Potential Advantages
Post-Polymerization Modification A pre-formed polymer is functionalized with the desired ligand. Allows for the use of well-defined polymers; ligand loading can be controlled.

| Polymerization of Ligand-Containing Monomers | A monomer bearing the ligand is copolymerized to form the catalytic polymer. | Can lead to a more uniform distribution of catalytic sites. |

Advanced Materials Production (e.g., Thin Films, Coatings)

The production of advanced materials, such as thin films and coatings, often relies on the precise deposition of molecular precursors. While there is no specific literature detailing the use of this compound in this context, organophosphorus compounds, in general, can play several roles in materials science.

Thin films and coatings are utilized across a vast range of industries to enhance the surface properties of materials, providing benefits such as corrosion resistance, wear resistance, and specific optical or electronic functionalities. korvustech.com The methods for producing these films are diverse and include techniques like sol-gel processes, chemical vapor deposition (CVD), and physical vapor deposition (PVD). mdpi.comresearchgate.net

In the context of sol-gel chemistry, molecular precursors are hydrolyzed and condensed to form a network. An organophosphorus compound like this compound could potentially be incorporated into such a network to impart specific properties, such as flame retardancy or altered refractive index, to the resulting thin film. The dip-coating method, a common sol-gel technique, allows for the uniform coating of various substrates. encyclopedia.pub

Furthermore, in specialized applications, phosphine-containing molecules are used to create functionalized surfaces. For example, microporous organic nanotube frameworks containing triphenylphosphine have been used to support palladium catalysts, demonstrating the integration of phosphine ligands into structured materials. researchgate.net While not a thin film application in the traditional sense, this illustrates the potential for incorporating phosphinate functionalities into advanced material architectures.

The role of this compound in this area remains speculative. However, its chemical structure suggests it could be a candidate for inclusion as a functional additive in coating formulations or as a precursor for the deposition of phosphorus-containing thin films, should a specific application require the properties that the diphenylphosphinate group can provide.

Table 2: Common Thin Film Deposition Techniques

Technique Description Typical Applications
Sol-Gel A chemical solution process used to make ceramic and glass materials in the form of thin films, fibers, or powders. Optical coatings, protective layers, catalysts.
Chemical Vapor Deposition (CVD) A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Semiconductor manufacturing, hard coatings.

| Physical Vapor Deposition (PVD) | A variety of vacuum deposition methods used to produce thin films and coatings. | Decorative coatings, optical films, wear-resistant coatings. |

Research on Isopropyl Diphenylphosphinate Derivatives and Analogues

Synthesis and Characterization of Substituted Diarylphosphinates

A significant breakthrough has been the development of a palladium-catalyzed, one-pot method for synthesizing diarylphosphinates directly from aryl halides, an alcohol, and sodium hypophosphite (NaH₂PO₂). nih.govmdpi.com This approach is notable for its efficiency and for utilizing sodium hypophosphite as a stable, safe, and environmentally conscious phosphorus source, which is a desirable alternative to traditional reagents like phosphorus trichloride (B1173362) or phosphorus oxychloride. mdpi.com The reaction involves the construction of three new bonds in a single pot, making it a step-efficient and economical process. mdpi.com

The general protocol involves reacting an aryl halide with sodium hypophosphite and an alcohol in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. nih.gov The characterization of the resulting substituted diarylphosphinates relies on standard analytical techniques to confirm their structure and purity.

The scope of the palladium-catalyzed synthesis was investigated by varying the aryl halide coupling partner to understand the impact of electronic and steric effects on the reaction yield. nih.gov Using bromobenzene (B47551) as the initial substrate with isopropyl alcohol resulted in an 83% yield of the target isopropyl diphenylphosphinate (B8688654). nih.gov

The investigation into different substituents on the benzene (B151609) ring of the aryl bromide revealed several key findings:

Steric Effects : Steric hindrance near the reaction site significantly impacts the efficiency of the coupling. For instance, when o-methylbromobenzene was used, only a small amount of the desired product was formed. In contrast, aryl halides with substituents at the meta and para positions generally produced good to excellent yields. nih.gov

Electronic Effects : The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aryl halide. Aryl bromides with electron-donating groups (like methoxy) and electron-withdrawing groups (like trifluoromethyl and ester groups) were successfully converted to the corresponding diarylphosphinates in moderate to high yields. nih.gov

The table below summarizes the yields obtained from the reaction of various aryl halide substrates with isopropyl alcohol and sodium hypophosphite. nih.gov

Table 1: Expansion of Aryl Halide Substrates in Diarylphosphinate Synthesis nih.gov Reaction Conditions: Aryl halide (0.2 mmol), sodium hypophosphite (0.4 mmol), isopropyl alcohol (1.6 mmol), PivCl (0.8 mmol), Pd(dppf)Cl₂ (2.5 mol%), DABCO (0.6 mmol), PhMe (2.0 mL) under Ar at 100 °C for 28 h.

Aryl Halide SubstrateProductYield (%)
BromobenzeneIsopropyl diphenylphosphinate83
p-MethylbromobenzeneIsopropyl di-p-tolylphosphinate85
m-MethylbromobenzeneIsopropyl di-m-tolylphosphinate82
o-MethylbromobenzeneIsopropyl di-o-tolylphosphinateTrace
p-MethoxybromobenzeneIsopropyl bis(4-methoxyphenyl)phosphinate86
p-TrifluoromethylbromobenzeneIsopropyl bis(4-(trifluoromethyl)phenyl)phosphinate73
Methyl 4-bromobenzoateIsopropyl bis(4-(methoxycarbonyl)phenyl)phosphinate75

Following the assessment of aryl halide substrates, the scope of the reaction was further explored by varying the alcohol component. nih.gov The results indicated that primary alcohols are highly compatible with this synthetic method, furnishing the corresponding diarylphosphinates in good yields. nih.gov Secondary alcohols, such as isopropanol, also proved to be effective substrates.

The table below details the yields for the synthesis of diphenylphosphinates using bromobenzene and various alcohol substrates. nih.gov

Table 2: Expansion of Alcohol Substrates in Diphenylphosphinate Synthesis nih.gov Reaction Conditions: Bromobenzene (0.2 mmol), sodium hypophosphite (0.4 mmol), alcohol (1.6 mmol), PivCl (0.8 mmol), Pd(dppf)Cl₂ (2.5 mol%), DABCO (0.6 mmol), PhMe (2.0 mL) under Ar at 100 °C for 28 h.

Alcohol SubstrateProductYield (%)
MethanolMethyl diphenylphosphinate75
Ethanol (B145695)Ethyl diphenylphosphinate78
n-Propanoln-Propyl diphenylphosphinate76
n-Butanoln-Butyl diphenylphosphinate79
IsopropanolThis compound83

Structure-Reactivity Relationships of Derivatives

The reactivity of organophosphorus compounds is intrinsically linked to their molecular structure. In the context of phosphinate derivatives used as ligands in catalysis, structure-reactivity relationships (SRRs) are crucial for understanding and optimizing reaction outcomes. chemrxiv.orgchemrxiv.org While extensive SRR studies on diarylphosphinates themselves are limited, analogies can be drawn from studies on structurally related phosphine (B1218219) ligands, such as the Buchwald-type phosphines used in cross-coupling reactions. chemrxiv.orgnih.gov

For these types of ligands, both steric and electronic properties play a defining role in catalytic activity. chemrxiv.org Increased steric bulk on the phosphorus atom can promote the formation of highly reactive, monoligated metal complexes, which are often key to efficient catalysis. chemrxiv.org The electronic nature of the substituents on the aryl rings can modulate the electron density at the phosphorus center, influencing its donor/acceptor properties and its interaction with the metal catalyst. mdpi.com For instance, the pseudobidentate binding mode, where the π-system of an aryl ring on the phosphine interacts with the metal center, can help stabilize unsaturated intermediates. chemrxiv.org Applying these principles to diarylphosphinates suggests that modifying the aryl groups or the alcohol-derived ester group would similarly alter the steric and electronic environment around the phosphorus atom, thereby influencing the compound's reactivity in potential applications like catalysis or as a synthetic reagent.

Intermediates and Related Compounds in Synthetic Routes

Understanding the intermediates in a synthetic pathway is key to optimizing the reaction. In the palladium-catalyzed synthesis of diarylphosphinates from sodium hypophosphite, a plausible reaction mechanism has been proposed. nih.gov The cycle is believed to initiate with the in situ reduction of the Pd(II) catalyst to a catalytically active Pd(0) species by sodium hypophosphite. This Pd(0) catalyst then undergoes oxidative addition with the aryl bromide substrate to form a divalent palladium intermediate, designated as Int-A . nih.gov This intermediate is a critical species in the catalytic cycle that leads to the formation of the P-C bonds.

Alternative, more traditional synthetic routes to diarylphosphinates often involve different intermediates and starting materials. mdpi.com These methods frequently employ phosphorus oxychloride or phosphorus trichloride as the phosphorus source. mdpi.com One such pathway involves the reaction of phosphorus oxychloride first with an aryl lithium or Grignard reagent to generate a diarylphosphonyl chloride intermediate, which then undergoes nucleophilic substitution with an alcohol to yield the final diarylphosphinate product. mdpi.com Another approach uses phosphorus trichloride to synthesize a diaryl phosphine oxide intermediate, which is subsequently converted to the target compound. mdpi.com These multi-step methods highlight the efficiency of the one-pot palladium-catalyzed route that proceeds through the proposed palladium intermediate. mdpi.com

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Green Synthetic Strategies

The future of chemical synthesis lies in the adoption of environmentally benign methodologies. For Isopropyl diphenylphosphinate (B8688654), a key area of future research will be the development of novel and sustainable "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant byproduct streams.

Future research is expected to focus on enzymatic and biocatalytic approaches. While direct enzymatic synthesis of Isopropyl diphenylphosphinate has not been extensively reported, the successful use of enzymes like lipases in the synthesis of other isopropyl esters provides a strong foundation for this research direction. Biocatalysis offers high selectivity and efficiency under mild reaction conditions, significantly reducing the environmental footprint of the synthesis. The exploration of immobilized enzymes could further enhance catalyst reusability and simplify product purification.

Moreover, the principles of green chemistry, such as the use of greener solvents (e.g., water or bio-based solvents) and organocatalysis, are anticipated to be applied to the synthesis of phosphinates. Research into solvent-free reaction conditions and the use of alternative energy sources like microwave or ultrasound irradiation could also lead to more efficient and sustainable synthetic protocols. The overarching goal is to develop synthetic pathways that are not only efficient but also align with the principles of a circular economy.

Exploration of New Catalytic Applications and High-Efficiency Systems

While this compound itself is not yet widely recognized as a catalyst, the broader family of organophosphorus compounds exhibits a rich and diverse catalytic chemistry. Future research will likely explore the potential of this compound and its derivatives as catalysts or ligands in a variety of organic transformations. The phosphorus center in phosphinates can act as a Lewis base, and the phenyl groups can be functionalized to create more complex ligand architectures.

One promising avenue is the investigation of diphenylphosphinate esters as ligands in transition-metal catalysis. The electronic and steric properties of the diphenylphosphinate moiety can be tuned to influence the activity and selectivity of metal complexes in reactions such as cross-coupling, hydrogenation, and hydroformylation. The development of chiral phosphinate ligands could also open doors to new asymmetric catalytic transformations.

Furthermore, the exploration of organocatalysis involving phosphinates is a burgeoning field. Phosphine (B1218219) oxides, which share structural similarities with phosphinates, have been shown to act as efficient Lewis base catalysts. Future studies may uncover latent catalytic activities of this compound in reactions such as the Baylis-Hillman or Rauhut-Currier reactions, potentially leading to the development of novel, metal-free catalytic systems. The design of high-efficiency catalytic systems will focus on maximizing turnover numbers and frequencies while ensuring catalyst stability and recyclability.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

The synergy between computational chemistry and experimental work is a powerful driver of innovation. In the context of this compound, advanced computational modeling will play a crucial role in predicting its properties, understanding its reactivity, and guiding the design of new materials. Techniques such as Density Functional Theory (DFT) and machine learning are becoming indispensable tools for modern chemical research.

Computational models can be employed to predict a wide range of properties for this compound and its derivatives, including their electronic structure, spectroscopic characteristics, and potential toxicity. This predictive capability can significantly accelerate the research and development process by prioritizing promising candidates for synthesis and experimental validation. For instance, DFT calculations can elucidate reaction mechanisms involving phosphinates, providing insights that are difficult to obtain through experimental means alone.

In the realm of materials science, computational simulations can be used to model the interactions of this compound with polymers or other materials, aiding in the design of new flame retardants or functional additives. By simulating the behavior of these materials at the molecular level, researchers can gain a deeper understanding of structure-property relationships and rationally design materials with enhanced performance characteristics. The development of accurate and efficient computational models will be a key enabler for the future of organophosphorus chemistry.

Design of Functionalized Derivatives with Tailored Reactivity and Applications

The versatility of the diphenylphosphinate scaffold provides a platform for the design and synthesis of functionalized derivatives with tailored reactivity and specific applications. By strategically modifying the phenyl rings or the isopropyl group, researchers can fine-tune the steric and electronic properties of the molecule to achieve desired functionalities.

Future research in this area will likely focus on introducing various functional groups onto the phenyl rings. For example, the incorporation of coordinating groups could lead to the development of novel ligands for catalysis or metal extraction. The introduction of polymerizable groups could enable the integration of the diphenylphosphinate moiety into polymer backbones, creating new materials with enhanced flame retardancy or thermal stability. The synthesis of functionalized organophosphorus compounds is a well-established field, and these principles can be readily applied to this compound.

Understanding the structure-activity relationships (SAR) will be crucial for the rational design of these derivatives. By systematically varying the structure and evaluating the resulting changes in properties, researchers can develop a predictive understanding of how different functional groups influence the behavior of the molecule. This knowledge will be instrumental in designing derivatives with optimized performance for specific applications, such as in medicinal chemistry, agrochemicals, or materials science. The ability to tailor the reactivity and properties of diphenylphosphinates through functionalization opens up a vast chemical space for exploration and innovation.

Q & A

Q. What kinetic models describe the hydrolysis of this compound under optimized conditions?

  • Hydrolysis Profile : Under microwave irradiation, hydrolysis follows pseudo-first-order kinetics (R<sup>2</sup> = 0.993). Monitor concentration changes via HPLC or <sup>31</sup>P NMR, with Arrhenius analysis to determine activation parameters (ΔH‡, ΔS‡) .
  • Contradictions : Discrepancies in rate constants between conventional vs. microwave-assisted methods may arise from non-thermal effects (e.g., localized superheating) .

Q. How do hydrogen-bonding interactions influence the solid-state structure of phosphinate derivatives?

  • Crystallographic Analysis : In ammonium diphenylphosphinate monohydrate, P=O···H–N and P=O···H–O interactions (O···N distances: 2.752–2.816 Å) stabilize the lattice. Use single-crystal XRD to map hydrogen-bond networks and compare with computational models (DFT) .

Methodological Considerations

Q. How should researchers address contradictions in reaction outcomes (e.g., light vs. dark conditions)?

  • Experimental Design :

Perform parallel reactions under controlled environments (argon/air, light/dark).

Use quenching agents (e.g., TEMPO) to trap radicals.

Validate intermediates via LC-MS or time-resolved spectroscopy .

Q. What strategies optimize the use of this compound in coupling reactions?

  • Catalytic Applications : While not a direct coupling reagent like FDPP, its phosphinate group can act as a leaving group in Pd-catalyzed cross-couplings. Screen ligands (e.g., XPhos) and bases (K2CO3) to enhance yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.